molecular formula C11H14ClNO B3359163 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- CAS No. 841269-03-2

2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-

Cat. No.: B3359163
CAS No.: 841269-03-2
M. Wt: 211.69 g/mol
InChI Key: YCHLOTPQPGERAD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- is a compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one with flavone or amine at 40–50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation . Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another benzopyran derivative known for its anticoagulant properties.

    Chalcone: A flavonoid precursor with various biological activities.

    Flavone: A class of compounds with antioxidant and anti-inflammatory properties.

Uniqueness

What sets 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl- apart is its unique combination of structural features, including the chloro and dimethyl groups, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

6-chloro-2,2-dimethyl-3,4-dihydrochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHLOTPQPGERAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586462
Record name 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841269-03-2
Record name 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-
Reactant of Route 3
2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-
Reactant of Route 4
2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-
Reactant of Route 5
2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-
Reactant of Route 6
2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-

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